molecular formula C11H13ClN2 B1375834 4-(1-Aminocyclobutyl)benzonitrile hydrochloride CAS No. 1270384-55-8

4-(1-Aminocyclobutyl)benzonitrile hydrochloride

Cat. No.: B1375834
CAS No.: 1270384-55-8
M. Wt: 208.69 g/mol
InChI Key: XLKWXFVWNHPDQY-UHFFFAOYSA-N
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Description

4-(1-Aminocyclobutyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2 . It has gained significant interest from various fields of research and industry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2.ClH/c12-7-8-1-3-9 (4-2-8)10-5-11 (13)6-10;/h1-4,10-11H,5-6,13H2;1H/t10-,11-; . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Cancer Treatment

A family of compounds, including derivatives of benzonitrile, has been shown to exhibit strong activity against colorectal and triple-negative breast cancer cells. These compounds induce cell death by apoptosis, inhibit cell proliferation, and affect the actin-cytoskeleton of cells, suggesting the potential of benzonitrile derivatives, like 4-(1-Aminocyclobutyl)benzonitrile hydrochloride, in cancer treatment strategies (Pilon et al., 2020).

Antimicrobial Agents

Research on the conversion of chlorosalicylaldehyde into its oxime, which was then used to synthesize various benzonitrile derivatives, demonstrated significant antibacterial and antifungal activity. This highlights the role of benzonitrile compounds as potential antimicrobial agents, a field where this compound could be of interest (Kumar et al., 2022).

Corrosion Inhibition

Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Studies involving gravimetric, potentiodynamic polarization curves, and electrochemical impedance spectroscopy, along with computational methods, have shown that these compounds can serve as efficient corrosion inhibitors. This suggests potential industrial applications for this compound in protecting metals from corrosion (Chaouiki et al., 2018).

Antioxidant Agents

Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant activity. The results from diphenylpicrylhydrazyl (DPPH) assay and hydroxy radical induced DNA strand scission assay indicated promising antioxidant activity, suggesting potential therapeutic or preservative uses for benzonitrile derivatives (Asha et al., 2009).

Properties

IUPAC Name

4-(1-aminocyclobutyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWXFVWNHPDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857240
Record name 4-(1-Aminocyclobutyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270384-55-8
Record name 4-(1-Aminocyclobutyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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